Linagliptin - 668270-12-0

Linagliptin

Catalog Number: EVT-273032
CAS Number: 668270-12-0
Molecular Formula: C25H28N8O2
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linagliptin (8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione) is a synthetically derived compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ] In scientific research, linagliptin serves as a valuable tool for investigating the physiological roles of DPP-4 and the therapeutic potential of its inhibition in various disease models.

Synthesis Analysis

Multiple synthetic routes for linagliptin have been patented. One approach involves a multistep process starting with a quinazolinone derivative. [] This derivative undergoes alkylation, amination, and cyclization reactions to yield linagliptin. Detailed technical parameters and specific reagents used in each step are outlined in the patent literature.

Molecular Structure Analysis

Linagliptin's chemical reactivity primarily revolves around its interaction with DPP-4. [] It forms a stable complex with the enzyme's active site, effectively blocking its catalytic activity. Detailed kinetic parameters and structural insights into this interaction have been elucidated through enzymatic assays and structural studies.

Mechanism of Action

Linagliptin exerts its primary effect by selectively and reversibly inhibiting the enzyme DPP-4. [, , ] DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ] By inhibiting DPP-4, linagliptin increases the circulating levels of GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic beta-cells and suppress glucagon release, ultimately leading to a reduction in blood glucose levels. [, ]

Physical and Chemical Properties Analysis

Linagliptin is a white to yellowish solid with low hygroscopicity. [] It exhibits limited solubility in water but is soluble in organic solvents like methanol. [] Its physicochemical properties contribute to its favorable pharmacokinetic profile, including oral bioavailability and a long duration of action. [, ]

Applications

a) Diabetes Research:

  • Investigating the role of DPP-4 in glucose homeostasis and insulin secretion. [, , ]
  • Evaluating the therapeutic potential of DPP-4 inhibition in animal models of type 2 diabetes, including diet-induced obese rats and db/db mice. [, ]
  • Assessing the impact of linagliptin on pancreatic beta-cell function and insulin sensitivity. [, ]
  • Investigating the effects of linagliptin on microvascular complications associated with diabetes, such as nephropathy. []

b) Cardiovascular Research:

  • Examining the cardioprotective effects of linagliptin in models of vascular injury and hypertension. [, ]
  • Studying the impact of linagliptin on inflammation, oxidative stress, and endothelial function in the context of cardiovascular disease. [, , ]

c) Neurodegenerative Disease Research:

  • Investigating the potential neuroprotective effects of linagliptin in models of Alzheimer's disease and cadmium-induced cognitive impairment. [, ]
  • Studying the role of linagliptin in modulating neuroinflammation, amyloid beta aggregation, and tau phosphorylation. [, ]

d) Microbiome Research:

  • Exploring the influence of linagliptin on the composition and function of the gut microbiome in diabetic animal models. []

Metformin

  • Compound Description: Metformin is a biguanide class antihyperglycemic agent commonly used to treat type 2 diabetes mellitus (T2DM) [, , , , , , , , ]. It works primarily by reducing hepatic glucose production and improving insulin sensitivity.
  • Relevance: Metformin is frequently co-administered with linagliptin, particularly in patients with inadequate glycemic control on metformin alone. Numerous studies investigated the efficacy and safety of linagliptin in combination with metformin [, , , , , , , , ].

Glimepiride

  • Compound Description: Glimepiride is a sulfonylurea class antidiabetic drug that stimulates insulin secretion from pancreatic β-cells [, , ].
  • Relevance: The CAROLINA trial compared the cardiovascular outcomes of linagliptin versus glimepiride in T2DM patients with elevated cardiovascular risk []. Glimepiride serves as an active comparator to assess the cardiovascular safety of linagliptin. Additionally, one study mentions that gliclazide, another sulfonylurea, has shown a reduced risk of hypoglycemia compared to glimepiride []. While gliclazide is not directly structurally related to linagliptin, its comparison with glimepiride in the context of cardiovascular safety makes it indirectly relevant.

Empagliflozin

  • Compound Description: Empagliflozin belongs to the sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of antidiabetic drugs that lower blood glucose levels by increasing urinary glucose excretion [, ].
  • Relevance: Studies investigated the efficacy and safety of fixed-dose combination therapies containing both empagliflozin and linagliptin, alongside metformin, for T2DM treatment [, ]. These studies highlight the potential advantages of combining drugs with complementary mechanisms of action to enhance glycemic control.

Pioglitazone

  • Compound Description: Pioglitazone is a thiazolidinedione class antidiabetic agent that improves insulin sensitivity in peripheral tissues [, , ].
  • Relevance: Similar to metformin, pioglitazone is investigated in combination with linagliptin for T2DM treatment [, ]. One study specifically examined the effects of both drugs on fracture healing in a diabetic rat model, suggesting potential benefits of the combination therapy [].

Exenatide

  • Compound Description: Exenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying [].
  • Relevance: A study investigated the chronic effects of linagliptin alone and in combination with exenatide in diet-induced obese rats []. This research aimed to understand the interplay between DPP-4 inhibition (linagliptin's mechanism) and direct GLP-1 receptor agonism (exenatide's mechanism) in the context of obesity and glycemic control.

Simvastatin

  • Compound Description: Simvastatin is a statin drug used to lower cholesterol levels by inhibiting HMG-CoA reductase [].
  • Relevance: A study investigated the potential pharmacokinetic interactions between linagliptin and simvastatin []. The findings indicated no clinically relevant effects of linagliptin on simvastatin exposure, ensuring the safety of co-administration.

Saxagliptin & Vildagliptin

  • Compound Description: Saxagliptin and vildagliptin are other DPP-4 inhibitors, like linagliptin, used for T2DM treatment [, ].
  • Relevance: They share the same mechanism of action as linagliptin and are often discussed in comparison to understand linagliptin's unique properties and potential advantages [, ]. Specifically, one study mentions the potential of saxagliptin and vildagliptin as disease-modifying agents for Alzheimer's disease, prompting the question of whether linagliptin might have similar potential []. Another study compares adherence, persistence, and healthcare costs associated with linagliptin, saxagliptin, and sitagliptin, providing insights into their real-world usage patterns [].

Sitagliptin

  • Compound Description: Sitagliptin is another DPP-4 inhibitor, similar to linagliptin, used to treat T2DM [].
  • Relevance: A study comparing adherence, persistence, and healthcare costs associated with linagliptin, saxagliptin, and sitagliptin [] found that linagliptin patients might have a higher comorbidity level and use of pre-index insulin, highlighting potential differences in patient populations receiving these medications.

Properties

CAS Number

668270-12-0

Product Name

Linagliptin

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C25H28N8O2

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1

InChI Key

LTXREWYXXSTFRX-QGZVFWFLSA-N

SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Solubility

1 mg/mL
Soluble in methanol; sparingly soluble in ethanol; very slightly soluble in isopropanol, alcohol

Synonyms

(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
1356, BI
1H-purine-2,6-dione, 8-((3r)-3-amino-1-piperidinyl)-7-(2-butynyl)-3,7-dihydro-3-methyl-1-((4-methyl-2-quinazolinyl)methyl)-
BI 1356
BI-1356
BI1356
Linagliptin
Tradjenta
Trajenta

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.